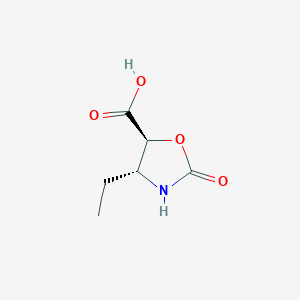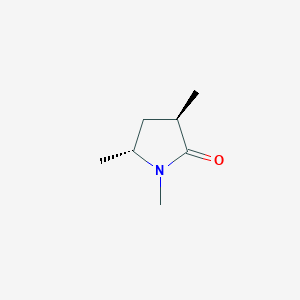
CARMINE FIBRIN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carmine fibrin is a compound that combines the properties of carmine, a natural dye derived from the cochineal insect, and fibrin, a fibrous protein involved in blood clotting Carmine is known for its vibrant red color and is used in various applications, including food coloring and cosmetics Fibrin, on the other hand, plays a crucial role in hemostasis, wound healing, and tissue repair
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of carmine fibrin involves the extraction of carmine from the cochineal insect and the synthesis of fibrin from fibrinogen. Carmine is typically extracted using an acidified ethanol solution, followed by purification through filtration and crystallization. Fibrin is synthesized by the enzymatic cleavage of fibrinogen using thrombin, resulting in the formation of fibrin monomers that polymerize to form a fibrous network .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of carmine and the production of fibrin using recombinant DNA technology. The carmine extraction process is optimized for high yield and purity, while the production of fibrin involves the expression of fibrinogen in genetically modified organisms, followed by purification and enzymatic conversion to fibrin .
Chemical Reactions Analysis
Types of Reactions: Carmine fibrin undergoes various chemical reactions, including oxidation, reduction, and substitution. The carmine component can undergo oxidation to form carminic acid, while the fibrin component can undergo reduction to break down the fibrous network. Substitution reactions can occur at the functional groups of carmine, leading to the formation of derivatives with different properties .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and substituting agents such as acyl chlorides. These reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and reaction times .
Major Products Formed: The major products formed from the reactions of this compound include carminic acid, reduced fibrin fragments, and substituted carmine derivatives.
Scientific Research Applications
Carmine fibrin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, this compound is used as a dye for staining and labeling purposes. In biology, it is used as a scaffold for tissue engineering and regenerative medicine. In medicine, this compound is used in wound healing and drug delivery systems. In industry, it is used in the production of biocompatible materials and coatings .
Mechanism of Action
The mechanism of action of carmine fibrin involves the interaction of carmine with biological molecules and the formation of a fibrous network by fibrin. Carmine binds to proteins and nucleic acids, allowing it to be used as a staining agent. Fibrin forms a three-dimensional network that provides structural support and promotes cell adhesion and migration. The molecular targets of this compound include cell surface receptors, extracellular matrix proteins, and signaling pathways involved in wound healing and tissue repair .
Comparison with Similar Compounds
Carmine fibrin can be compared with other similar compounds, such as fibrinogen, fibronectin, and laminin. Fibrinogen is the precursor of fibrin and plays a similar role in blood clotting and wound healing. Fibronectin is an extracellular matrix protein that promotes cell adhesion and migration. Laminin is another extracellular matrix protein that provides structural support and regulates cell behavior. The uniqueness of this compound lies in its combination of the staining properties of carmine and the structural properties of fibrin, making it a versatile material for various applications .
Properties
CAS No. |
1339-95-3 |
|---|---|
Molecular Formula |
C14H22ClNO5 |
Molecular Weight |
0 |
Synonyms |
CARMINE FIBRIN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B1169872.png)


